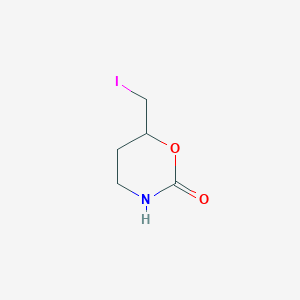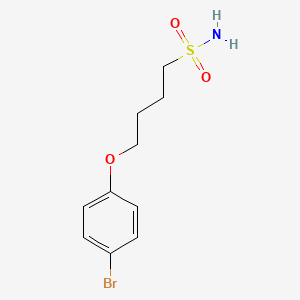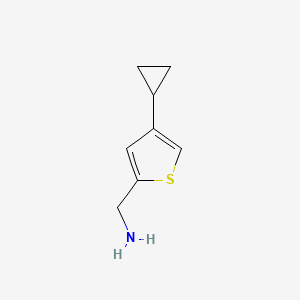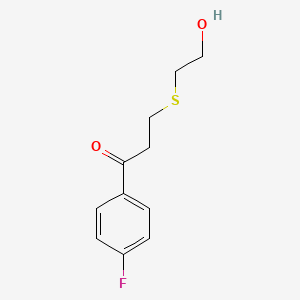![molecular formula C9H20N2 B13636077 N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and a propyl chain with an ethyl(methyl)amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 3-(ethyl(methyl)amino)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[dimethylamino]propyl}cyclopropanamine
- N-{3-[ethyl(dimethyl)amino]propyl}cyclopropanamine
- N-{3-[methyl(ethyl)amino]propyl}cyclopropanamine
Uniqueness
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring and an ethyl(methyl)amino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N-cyclopropyl-N'-ethyl-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)8-4-7-10-9-5-6-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
NHVUNTHDTNVOFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CCCNC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)







![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)



